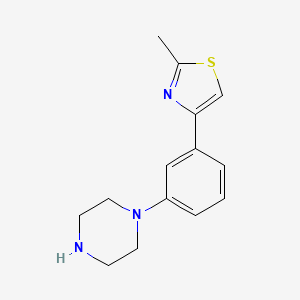
2-Methyl-4-(3-piperazin-1-ylphenyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(3-piperazin-1-ylphenyl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a methyl group and a phenyl ring attached to a piperazine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-piperazin-1-ylphenyl)-1,3-thiazole typically involves the reaction of 2-methylthiazole with 3-bromoaniline, followed by the introduction of the piperazine group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(3-piperazin-1-ylphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogen or nitro groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(3-piperazin-1-ylphenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(3-piperazin-1-ylphenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-4-(3-piperazin-1-ylphenyl)-pyrimidine
- 2-Methyl-4-(3-piperazin-1-ylphenyl)-indazole
Uniqueness
2-Methyl-4-(3-piperazin-1-ylphenyl)-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the thiazole ring with the piperazine and phenyl groups enhances its potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C14H17N3S |
|---|---|
Molekulargewicht |
259.37 g/mol |
IUPAC-Name |
2-methyl-4-(3-piperazin-1-ylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C14H17N3S/c1-11-16-14(10-18-11)12-3-2-4-13(9-12)17-7-5-15-6-8-17/h2-4,9-10,15H,5-8H2,1H3 |
InChI-Schlüssel |
TVEWWXUNQPGEOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















